1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine is a chemical compound with the molecular formula C9H17NO2S and a molecular weight of 203.31 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a tetrahydrothiophene ring with a sulfone group. It is used in various scientific research applications due to its distinctive chemical properties.
Analyse Chemischer Reaktionen
1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfone group to sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine is utilized in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group in the compound can form strong interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(1,1-Dioxidotetrahydro-3-thienyl)piperidine can be compared with other similar compounds, such as:
1-(1,1-Dioxidotetrahydro-3-thienyl)piperazine: This compound has a similar structure but includes a piperazine ring instead of a piperidine ring.
1-(1,1-Dioxidotetrahydro-3-thienyl)-4-piperidinecarboxylic acid: This compound includes a carboxylic acid group, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of the piperidine ring and the sulfone group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H17NO2S |
---|---|
Molekulargewicht |
203.30 g/mol |
IUPAC-Name |
3-piperidin-1-ylthiolane 1,1-dioxide |
InChI |
InChI=1S/C9H17NO2S/c11-13(12)7-4-9(8-13)10-5-2-1-3-6-10/h9H,1-8H2 |
InChI-Schlüssel |
DXFJOBYYAFAIQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)C2CCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.